molecular formula C10H9NOS B1391960 2-Methoxy-6-(3-thienyl)pyridine CAS No. 740804-52-8

2-Methoxy-6-(3-thienyl)pyridine

Cat. No.: B1391960
CAS No.: 740804-52-8
M. Wt: 191.25 g/mol
InChI Key: WVHFUUUDQZFCHT-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(3-thienyl)pyridine” is a chemical compound with a molecular weight of 191.25 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 191.25 . Other properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Luminescent Properties in Platinum Complexes

2-Methoxy-6-(3-thienyl)pyridine derivatives are used in synthesizing various luminescent platinum complexes. The research by Kozhevnikov et al. (2009) explored this application, detailing the synthesis of various derivatives of 2-(2-thienyl)pyridine and their use as cyclometallating ligands in luminescent platinum complexes. These complexes exhibited significant luminescent properties, with detailed photophysical characterization revealing the nature of their emitting triplet states (Kozhevnikov et al., 2009).

Corrosion Inhibition

Ansari et al. (2015) investigated the corrosion inhibition effects of pyridine derivatives, including this compound, on mild steel in hydrochloric acid. This study used various techniques like gravimetric analysis and electrochemical impedance spectroscopy to assess the protective film formed by these inhibitors on steel surfaces. The research demonstrated the potential of these compounds as effective corrosion inhibitors (Ansari et al., 2015).

Modular Synthesis of Oligo(2-thienyl)-Substituted Pyridine Derivatives

Bera et al. (2011) focused on synthesizing a series of oligo(2-thienyl)-substituted pyridine derivatives, including this compound. This research is significant for understanding the synthesis pathways and potential applications of these derivatives in various chemical processes. The study highlighted the versatility of these compounds in different substitution patterns and their impact on the photophysical properties (Bera et al., 2011).

Properties

IUPAC Name

2-methoxy-6-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFUUUDQZFCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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